molecular formula C23H29NO4 B12520832 Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate CAS No. 820210-86-4

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate

Cat. No.: B12520832
CAS No.: 820210-86-4
M. Wt: 383.5 g/mol
InChI Key: CQQXPMJTXKJILI-UHFFFAOYSA-N
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Description

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with an ethyl carbamate group. The presence of the methoxy group on the xanthene ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyxanthone with ethyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The xanthene core can be reduced under specific conditions.

    Substitution: The ethyl carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxanthene derivatives.

Scientific Research Applications

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar xanthene cores but different functional groups.

    Carbamate derivatives: Compounds with carbamate groups attached to various aromatic systems.

Uniqueness

Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate is unique due to its specific combination of a xanthene core with an ethyl carbamate group and a methoxy substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

820210-86-4

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl N-butyl-N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate

InChI

InChI=1S/C23H29NO4/c1-4-6-15-24(23(25)27-5-2)16-14-17-18-10-7-8-12-20(18)28-22-19(17)11-9-13-21(22)26-3/h7-13,17H,4-6,14-16H2,1-3H3

InChI Key

CQQXPMJTXKJILI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC1C2=C(C(=CC=C2)OC)OC3=CC=CC=C13)C(=O)OCC

Origin of Product

United States

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